7,9,12,14,24,26,29,31-Octaazaheptacyclo(30.2.2.2(3,6).2(9,12).2(15,18).2(20,23).2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9,12,14,24,26,29,31-Octaazaheptacyclo(30222(3,6)2(9,12)2(15,18)2(20,23)2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone is a highly complex organic compound characterized by its intricate structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,12,14,24,26,29,31-Octaazaheptacyclo(30.2.2.2(3,6).2(9,12).2(15,18).2(20,23).2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone typically involves multi-step organic synthesis techniques. The process may include cyclization reactions, amination, and various condensation reactions under controlled conditions. Specific reagents and catalysts are often required to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production. Purification techniques, including chromatography and crystallization, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7,9,12,14,24,26,29,31-Octaazaheptacyclo(30.2.2.2(3,6).2(9,12).2(15,18).2(20,23).2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7,9,12,14,24,26,29,31-Octaazaheptacyclo(30.2.2.2(3,6).2(9,12).2(15,18).2(20,23).2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7,9,12,14,24,26,29,31-Octaazaheptacyclo(30.2.2.2(3,6).2(9,12).2(15,18).2(20,23).2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,9,12,14,24,26,29,31-Octaazaheptacyclo(30.2.2.2(3,6).2(9,12).2(15,18).2(20,23).2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone: A similar compound with slight variations in its structure or functional groups.
Other Polycyclic Compounds: Compounds with multiple fused rings and similar functional groups.
Uniqueness
The uniqueness of 7,9,12,14,24,26,29,31-Octaazaheptacyclo(30222(3,6)2(9,12)2(15,18)2(20,23)2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6277-09-4 |
---|---|
Molekularformel |
C38H40N8O4 |
Molekulargewicht |
672.8 g/mol |
IUPAC-Name |
7,9,12,14,24,26,29,31-octazaheptacyclo[30.2.2.23,6.29,12.215,18.220,23.226,29]hexatetraconta-1(34),3(46),4,6(45),15(42),16,18(41),20,22,32,35,39-dodecaene-8,13,25,30-tetrone |
InChI |
InChI=1S/C38H40N8O4/c47-35-39-31-9-1-27(2-10-31)25-28-3-11-32(12-4-28)40-36(48)45-21-23-46(24-22-45)38(50)42-34-15-7-30(8-16-34)26-29-5-13-33(14-6-29)41-37(49)44-19-17-43(35)18-20-44/h1-16H,17-26H2,(H,39,47)(H,40,48)(H,41,49)(H,42,50) |
InChI-Schlüssel |
KAPMRRMULVSKBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCN1C(=O)NC3=CC=C(CC4=CC=C(C=C4)NC(=O)N5CCN(CC5)C(=O)NC6=CC=C(CC7=CC=C(C=C7)NC2=O)C=C6)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.